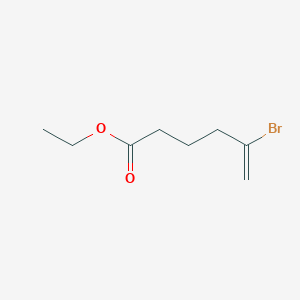

3-(3-Acetoxyphenyl)-2-chloro-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

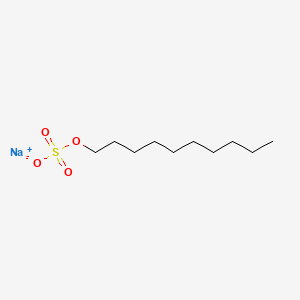

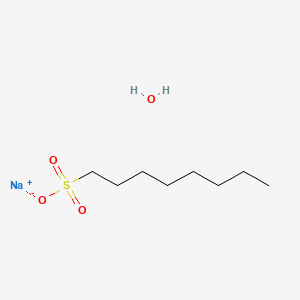

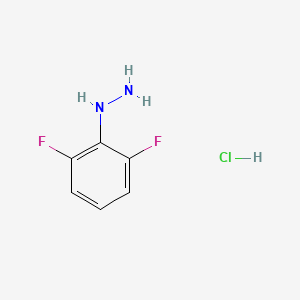

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis

This would involve the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactivity of the compound. It would include information on what types of reactions the compound undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, and stability. It may also include information on the compound’s reactivity.Applications De Recherche Scientifique

Synthesis and Polymerization

- Precursor for Synthesis : 3-(3-Acetoxyphenyl)-2-chloro-1-propene and its derivatives serve as convenient precursors in the synthesis of various chemicals, such as 1-acetoxy-3-chloro-2-propanone, which is prepared from a mixture of acetic anhydride and propargyl alcohol (Sakai Kunikazu & K. Kondo, 1990).

- Polymerization and Material Properties : The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) is achieved using external initiators, where 3-(3-Acetoxyphenyl)-2-chloro-1-propene derivatives are utilized. This method leads to polymers with controlled molecular weights and narrow molecular weight distributions, essential for electronic and photonic devices (H. Bronstein & C. Luscombe, 2009).

Chemical Synthesis and Reactions

- Oxidation of Allenes : The compound is used in the oxidation of allenes, leading to the formation of various chemically significant products such as 3-acetoxy-3-alkoxypropynes and phenyl-substituted propenals and propenones, highlighting its role in synthesizing complex chemical structures (R. Moriarty et al., 1992).

- Catalysis and Reaction Mechanisms : The compound and its derivatives are used in catalysis and as initiators in various reactions, leading to the formation of significant chemical compounds and understanding reaction mechanisms (C. Bianchini et al., 1990).

Supramolecular Chemistry and Material Science

- Molecular Frameworks and Supramolecular Architecture : The derivatives of 3-(3-Acetoxyphenyl)-2-chloro-1-propene, such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate, reveal intricate three-dimensional framework structures. These structures have significant implications in the field of supramolecular chemistry and material science (Li Wang & Rui Xu, 2022).

Postfunctionalization and Material Properties

- Postfunctionalization of Polymers : The compound is used in the postfunctionalization of poly(3-hexylthiophene) (P3HT), which enables the systematic study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. Such studies are critical for tuning the properties of materials for specific applications (Yuning Li et al., 2002).

Safety And Hazards

This would involve a discussion of any potential hazards associated with the compound, such as toxicity or flammability. It would also include information on how to handle the compound safely.

Orientations Futures

This would involve a discussion of potential future research directions. For example, if the compound has shown promising biological activity, future research might involve testing the compound in animal models or clinical trials.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

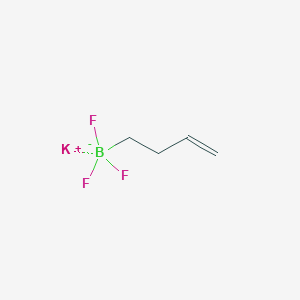

[3-(2-chloroprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLNUNAXLRSXFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641195 |

Source

|

| Record name | 3-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetoxyphenyl)-2-chloro-1-propene | |

CAS RN |

890097-79-7 |

Source

|

| Record name | Phenol, 3-(2-chloro-2-propen-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)